Cation Selectivity in Polypyrrole Electrodes vs. Mono/Disulfonates
In polypyrrole-based cation-selective electrodes prepared by galvanostatic polymerization, the naphthalenetrisulphonate dopant (used as the trisodium salt) delivered the most pronounced monovalent/divalent cation selectivity among all naphthalenesulphonate dopants tested (including monosulfonate and disulfonate analogs). The logarithm of the potentiometric selectivity coefficient (log K⁰ᵗM₁,M₂) for monovalent over divalent cations ranged from −2.8 to −3.4, with the highest discrimination observed specifically for the trisulphonate compound [1]. This level of selectivity is critical for constructing sensors that must reject divalent interferents such as Ca²⁺ and Mg²⁺ in biological and environmental samples.
| Evidence Dimension | Potentiometric monovalent/divalent cation selectivity (log K⁰ᵗ) |
|---|---|
| Target Compound Data | log K⁰ᵗ = −2.8 to −3.4 (naphthalenetrisulphonate dopant in polypyrrole film) |
| Comparator Or Baseline | Naphthalenemonosulphonate and naphthalenedisulphonate dopants (quantitative values not explicitly reported; selectivity described as less pronounced than for the trisulphonate) |
| Quantified Difference | Trisulphonate dopant exhibits the most pronounced selectivity; monovalent/divalent discrimination range of −2.8 to −3.4 reported only for the trisulphonate. |
| Conditions | Galvanostatic anodic polymerization of pyrrole on Pt or pyrolytic graphite in CH₃CN–H₂O (pH 1–2, HClO₄); S/N ratio >0.20 required for Nernstian response. |
Why This Matters
Procurement of the correct sulfonation grade directly determines whether the resulting ion-selective electrode achieves Nernstian response and adequate divalent ion rejection—both non-negotiable for sensor commercialization.
- [1] Okada, T.; Hayashi, H.; Hiratani, K.; Sugihara, H.; Koshizaki, N. Polymer-based cation-selective electrodes modified with naphthalenesulphonates. Analyst 1991, 116 (9), 923-927. View Source
